

Application Notes and Protocols: Levan Nanoparticle Formulation for Drug Delivery

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Levan*

Cat. No.: *B1592505*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the formulation of **levan** nanoparticles as a versatile platform for drug delivery. **Levan**, a naturally occurring polysaccharide, possesses inherent biocompatibility and biodegradability, making it an excellent candidate for developing advanced therapeutic carriers.

Introduction to Levan Nanoparticles

Levan is a fructose-based polysaccharide that can self-assemble into nanoparticles, offering a promising avenue for the encapsulation and targeted delivery of therapeutic agents.^{[1][2]}

These nanoparticles can be formulated to carry a wide range of molecules, from small hydrophobic drugs to large proteins and peptides.^{[3][4]} Their surface can also be functionalized for targeted delivery to specific cells or tissues. A key advantage of **levan** nanoparticles is their potential to target cancer cells through intrinsic binding to the CD44 receptor, which is often overexpressed in tumors.

Key Advantages of Levan Nanoparticles in Drug Delivery

- **Biocompatibility and Biodegradability:** **Levan** is a natural polymer, ensuring minimal toxicity and safe degradation within the body.

- **High Drug Loading Capacity:** The unique structure of **levan** allows for efficient encapsulation of various therapeutic agents.
- **Sustained Release:** **Levan** nanoparticles can be engineered to provide controlled and sustained release of the encapsulated drug, improving therapeutic efficacy and reducing side effects.[\[3\]](#)[\[5\]](#)
- **Targeting Capabilities:** **Levan** exhibits a natural affinity for the CD44 receptor, enabling passive targeting of cancer cells.

Data Presentation: Physicochemical Properties of Levan Nanoparticles

The following tables summarize the quantitative data from various studies on **levan** nanoparticle formulations.

Table 1: Bovine Serum Albumin (BSA) Loaded **Levan** Nanoparticles

Levan Concentration (%)	Particle Size (nm)	Zeta Potential (mV)	Encapsulation Efficiency (%)	Reference
0.1	Not Specified	+3.92 ± 0.43	53.13 ± 2.64	[5]
Varied	200 - 537	+4.3 to +7.6	49.3 - 71.3	[4]

Table 2: Vancomycin Loaded **Levan** Microparticles

Polymer Concentration Dependent	Particle Size (µm)	Zeta Potential (mV)	Encapsulation Efficiency (%)	Reference
Varied	0.404 - 1.276	+4.1 to +6.5	Up to 74.7	[3]

Table 3: Resveratrol Loaded Hydrolyzed **Levan** (hHL) Nanoparticles

Formulation	Particle Size (nm)	Drug Release (at pH 7.4)	Reference
hHL Nanoparticles	82.06 ± 15.33	Not Applicable	[6]
hHL/0.05RS Nanoparticles	88.69 ± 15.86	>90% within 2.5 hours	[6]
hHL/0.1RS Nanoparticles	117.75 ± 21.37	Not Specified	[6]

Experimental Protocols

Protocol for Synthesis of Levan Nanoparticles by Self-Assembly

This protocol describes the formation of **levan** nanoparticles through the process of self-assembly in an aqueous solution.

Materials:

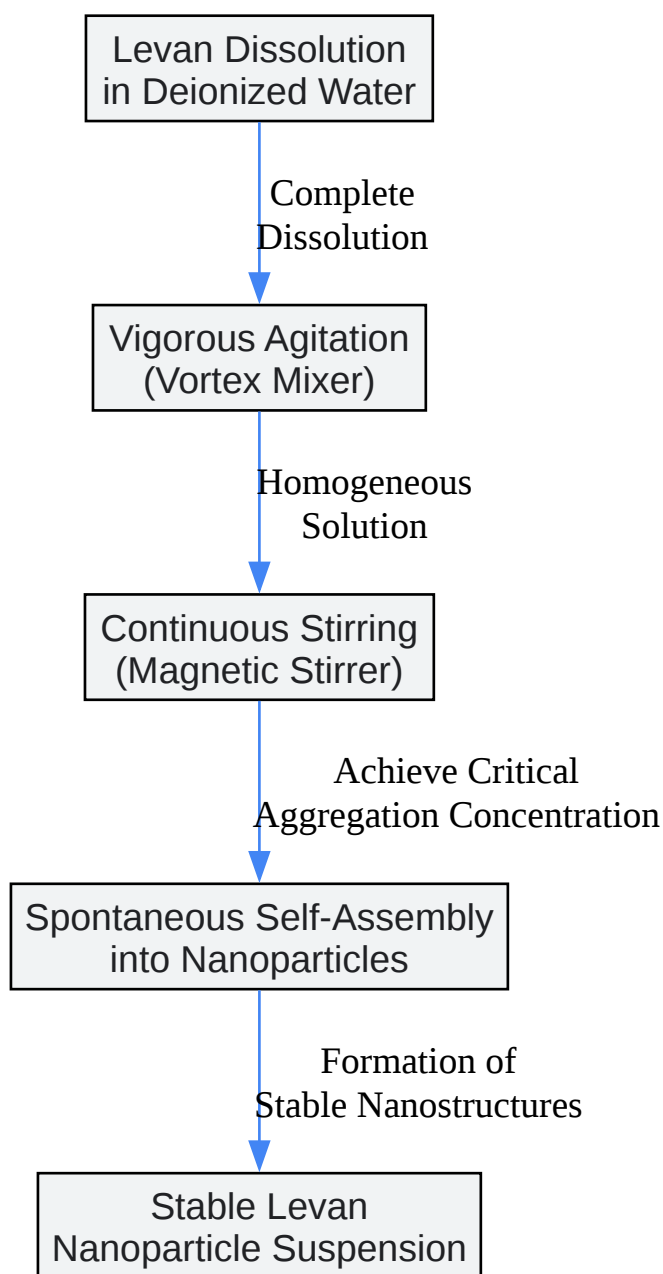
- **Levan** powder
- Deionized water
- Magnetic stirrer
- Vortex mixer

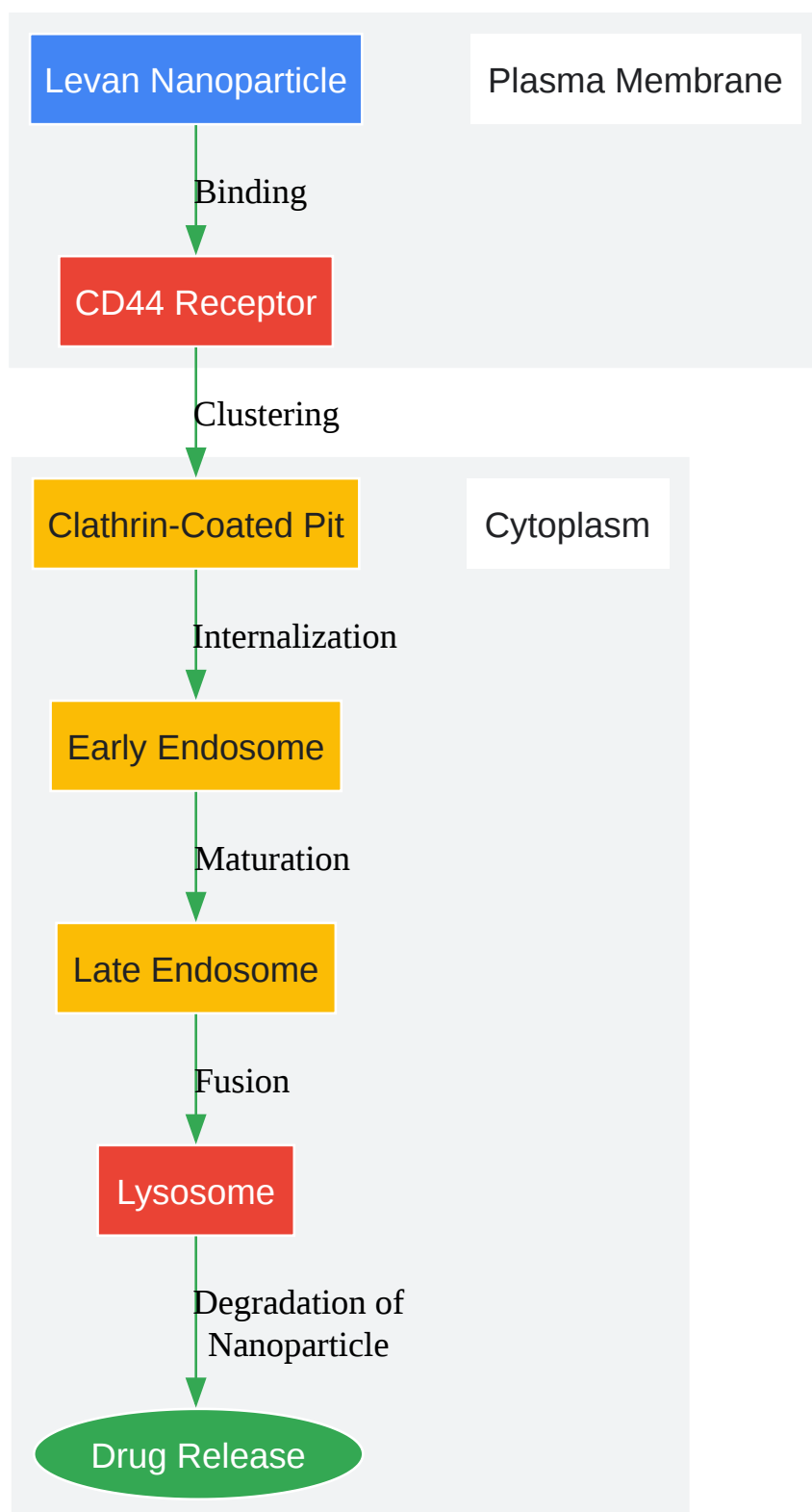
Procedure:

- Prepare a stock solution of **levan** (e.g., 1-10 mg/mL) in deionized water.
- Agitate the solution vigorously using a vortex mixer for 2-3 minutes until the **levan** is fully dissolved.
- Place the **levan** solution on a magnetic stirrer and stir at a constant speed (e.g., 500-800 rpm) at room temperature.

- The self-assembly of **levan** into nanoparticles occurs spontaneously. The formation is driven by the amphiphilic nature of the **levan** polymer.[7]
- Allow the solution to stir for a defined period (e.g., 1-2 hours) to ensure the formation of stable nanoparticles. The critical aggregation concentration (CAC) is a key parameter for nanoparticle formation.[8]
- The resulting nanoparticle suspension can be used directly for drug loading or stored at 4°C for future use.

Workflow for **Levan** Nanoparticle Self-Assembly





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